N-(5-chloro-2-methylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(5-Chloro-2-methylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxyphenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain is further substituted with a 5-chloro-2-methylphenyl group. The 4-methoxy group on the phenyl ring enhances solubility compared to halogens, while the sulfur bridge may influence redox stability and binding interactions .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c1-14-3-6-16(23)11-18(14)25-21(28)13-30-22-20-12-19(26-27(20)10-9-24-22)15-4-7-17(29-2)8-5-15/h3-12H,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSAVCDWVGFNTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of pyrazolo derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A pyrazolo[1,5-a]pyrazine core , which is associated with various biological activities.
- A chloro group at the 5-position of the methylphenyl ring, which can influence its reactivity and interaction with biological targets.
- A methoxyphenyl group , which may enhance its lipophilicity and bioavailability.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClN3OS |
| Molecular Weight | 373.88 g/mol |
| CAS Number | 1021229-19-5 |
Anticancer Activity
Research has indicated that pyrazolo derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation.
Mechanism of Action:
- Inhibition of Kinases: Many pyrazolo compounds act as inhibitors of kinases involved in cancer cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Induction of Cell Cycle Arrest: These compounds may induce cell cycle arrest at various phases, particularly G1/S or G2/M transitions, thereby preventing cancer cells from dividing.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Studies on related pyrazolo compounds have demonstrated effectiveness against various bacterial and fungal strains.
Research Findings:
- Compounds with similar structures have shown activity against pathogens such as Staphylococcus aureus and Candida albicans.
- The presence of a sulfanyl group may enhance the compound's ability to penetrate microbial membranes.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrazolo derivatives. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been observed in vitro, suggesting potential use in treating inflammatory diseases.
Study 1: Anticancer Evaluation
A study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated:
- IC50 Value: 12 µM after 48 hours of treatment.
- Mechanism: Induction of apoptosis via caspase activation.
Study 2: Antimicrobial Screening
In another investigation, the compound was tested against Escherichia coli and Candida albicans. The findings revealed:
- Minimum Inhibitory Concentration (MIC): 15 µg/mL for both organisms.
- Activity: Disruption of cell membrane integrity leading to cell lysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing pyrazolo[1,5-a]pyrazine or related heterocyclic cores, acetamide linkages, and substituted aryl groups.
Pyrazolo[1,5-a]pyrazine Derivatives
- 2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(Methylsulfanyl)phenyl]acetamide
- Key Differences :
- Heterocyclic Substituent : 4-Chlorophenyl at position 2 (vs. 4-methoxyphenyl in the target).
- Acetamide Side Chain: 3-(Methylsulfanyl)phenyl (vs. 5-chloro-2-methylphenyl).
N-(3-Chloro-4-methylphenyl)-2-[(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide
- Key Differences :
- Core Structure : Pyrazolo[1,5-a]pyrimidine (vs. pyrazolo[1,5-a]pyrazine).
- Substituents : 5-Methyl and 3-phenyl on the pyrimidine ring; sulfur linkage at position 5.
Pyrazolo[1,5-a]pyrimidine Derivatives
- N-(2-Bromo-4-methylphenyl)-2-(5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide
- Key Differences :
- Core Structure : Pyrazolo[1,5-a]pyrimidine with bromo and methyl substituents.
Acetamide Side Chain : 2-Bromo-4-methylphenyl (vs. 5-chloro-2-methylphenyl).
F-DPA and DPA-714 (Pyrazolo[1,5-a]pyrimidine Radioligands)
- Key Differences :
- Substituents : Fluorophenyl or fluoroethoxy groups at position 2.
- Acetamide Side Chain: Diethylamino groups (vs. aryl-substituted acetamide). Implications: Fluorine enhances blood-brain barrier penetration, making these compounds suitable for neuroimaging.
Triazolo[1,5-a]pyrimidine Derivatives
- 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxygen Acetylhydrazones
- Key Differences :
- Core Structure : Triazolo[1,5-a]pyrimidine with methyl substituents.
- Functional Groups: Acetylhydrazone side chains (vs. sulfanyl acetamide). Acetylhydrazones are prone to hydrolysis, which may limit bioavailability compared to stable sulfur bridges .
Structural and Functional Analysis Table
Key Research Findings
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy substituents (target compound) improve solubility and metabolic stability compared to chloro or bromo groups, which may enhance pharmacokinetics .
- Heterocyclic Core Impact : Pyrazolo[1,5-a]pyrazine cores exhibit distinct electronic profiles compared to pyrimidine or triazole analogs, influencing target selectivity .
- Sulfur Linkage : Sulfanyl bridges enhance stability over oxygen or nitrogen linkages, as seen in triazolo[1,5-a]pyrimidine derivatives prone to hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
